3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
Beschreibung
This compound is a thiobenzoic acid derivative characterized by a thioester linkage (S-ester) between the 3-amino-4-butoxythiobenzoic acid moiety and a 2-(diethylamino)ethyl group, with a hydrochloride counterion. Its molecular structure integrates a sulfur atom in the ester bond, distinguishing it from conventional oxygen-based esters like benoxinate hydrochloride (oxybuprocaine HCl) .
Eigenschaften
CAS-Nummer |
100811-79-8 |
|---|---|
Molekularformel |
C17H29ClN2O2S |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
InChI-Schlüssel |
LQGSNQGBQKDTKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)SCC[NH+](CC)CC)N.[Cl-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Identity and Structure
- Molecular Formula: C17H29ClN2O3
- Molecular Weight: 344.9 g/mol
- IUPAC Name: 2-(4-amino-2-butoxybenzoyl)oxyethyl-diethylazanium;chloride
- CAS Number: 15016-15-6
- Synonyms: 4-Amino-2-butoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochloride
- Structural Features: Aromatic benzoic acid core substituted with amino and butoxy groups, esterified with a 2-(diethylamino)ethyl moiety, present as a hydrochloride salt.
Preparation Methods of 3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
General Synthetic Strategy
The synthesis involves multi-step organic transformations starting from appropriately substituted benzoic acid derivatives. Key steps include:
- Formation of the ester linkage between the benzoic acid derivative and the 2-(diethylamino)ethyl moiety.
- Introduction of the butoxy substituent on the aromatic ring.
- Amination at the 3-position of the benzoic acid ring.
- Conversion to the hydrochloride salt for stability and handling.
The process typically requires controlled reaction conditions, use of catalysts, and purification steps to obtain the target compound in high purity.
Detailed Reaction Steps and Conditions
Esterification
- The benzoic acid derivative with 4-amino and 2-butoxy substituents is reacted with 2-(diethylamino)ethanol or its derivatives to form the ester bond.
- This reaction is often catalyzed by acid catalysts or coupling reagents under reflux conditions.
- Solvents such as acetic acid or other polar aprotic solvents may be used to facilitate the reaction.
Amination and Butoxylation
- The amino group at the 4-position is introduced via selective nitration followed by reduction or direct amination methods.
- The butoxy group at the 2-position is typically introduced through nucleophilic substitution using butanol derivatives under basic conditions.
Hydrogenation and Reduction
- Hydrogenation steps may be involved to reduce nitro intermediates to amines.
- These reactions are conducted under hydrogen pressure (~3 to 5 bar) with palladium on activated charcoal as the catalyst.
- Reaction temperatures are maintained around 65°C to optimize yield and selectivity.
Salt Formation
- The free base form of the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound's solubility and stability for pharmaceutical applications.
Industrial Process Optimization
- The synthesis avoids the use of organic solvents in some steps (e.g., saponification and decarboxylation) by employing aqueous sulfuric acid solutions (~1 M), enhancing phase separation and environmental safety.
- Distillation of volatile by-products such as acetone during the reaction improves purity and yield.
- Crude intermediates containing minor impurities are often directly used in subsequent steps to streamline the process and reduce costs.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Notes |
|---|---|---|---|---|---|---|
| Esterification | Benzoic acid derivative + 2-(diethylamino)ethanol | Acid catalyst or coupling agent | Reflux (~110-115) | Atmospheric | Acetic acid or polar aprotic | Direct esterification or via activated intermediates |
| Amination/Butoxylation | Nitration + reduction or nucleophilic substitution | Pd/C for reduction | 65 | 3-5 | Acetic acid | Hydrogenation under pressure for amine formation |
| Saponification/Decarboxylation | Aqueous 1 M sulfuric acid solution | None | Ambient | Atmospheric | Water | Organic solvent-free for better phase separation |
| Salt Formation | Treatment with HCl | None | Ambient | Atmospheric | Water or ethanol | Conversion to hydrochloride salt for stability |
Research Findings and Perspectives
- The patented processes emphasize environmentally friendly and industrially scalable methods, including solvent minimization and efficient phase separation.
- The use of hydrogenation under mild pressure and temperature conditions with palladium catalysts ensures high selectivity and yield of the amino-substituted ester intermediate.
- Avoiding organic solvents in the saponification step reduces hazardous waste and simplifies purification, which is advantageous for large-scale pharmaceutical manufacturing.
- The hydrochloride salt form is preferred for its improved physicochemical properties, including solubility and stability, which are critical for formulation development.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The butoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzoyl compounds
Wissenschaftliche Forschungsanwendungen
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride and related compounds:
Key Findings from Structural and Functional Analysis:
Thioesters are more susceptible to nucleophilic attack, which could limit shelf life or necessitate specialized formulation .
Substituent Effects: The 4-butoxy group in both the target compound and benoxinate HCl likely contributes to local anesthetic efficacy by modulating receptor binding and duration of action . The diethylaminoethyl side chain is critical for solubility (via protonation) and interaction with biological targets (e.g., sodium channels in anesthetics) .
Pharmacological Implications: Benoxinate HCl’s clinical success as a topical anesthetic suggests the target compound could share similar mechanisms, but its thioester may alter onset time or metabolite profiles . The bicyclohexyl analog’s rigid structure highlights how bulkier groups reduce solubility but may improve target specificity.
Biologische Aktivität
3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride, commonly referred to as Proparacaine, is a local anesthetic compound with notable applications in ophthalmology. Its molecular formula is , and it has a molecular weight of approximately 308.4158 g/mol. This compound is structurally related to other benzoic acid derivatives and exhibits significant biological activity primarily through its anesthetic properties.
Proparacaine works by inhibiting sodium channels in neuronal membranes, which prevents the propagation of action potentials, thereby blocking the sensation of pain. This mechanism is similar to other local anesthetics, allowing it to provide effective anesthesia for surgical procedures, particularly in the eye.
Pharmacological Properties
- Anesthetic Effect : Proparacaine is primarily used as a topical anesthetic in ophthalmic applications. It provides rapid onset of anesthesia, typically within 10 to 20 seconds after application.
- Duration of Action : The anesthetic effects can last from 15 to 30 minutes, making it suitable for short surgical procedures.
- Toxicity Profile : While generally safe, excessive doses can lead to systemic toxicity, including cardiovascular and central nervous system effects.
Comparative Efficacy
The efficacy of Proparacaine can be compared with other local anesthetics like Tetracaine and Lidocaine. Below is a comparison table summarizing key parameters:
| Parameter | Proparacaine | Tetracaine | Lidocaine |
|---|---|---|---|
| Onset of Action | 10-20 seconds | 30 seconds | 30-60 seconds |
| Duration of Action | 15-30 minutes | 30-60 minutes | 30-90 minutes |
| Common Use | Ophthalmic | Ophthalmic | Various |
| Systemic Toxicity Risk | Low | Moderate | Moderate |
Clinical Applications
- Ophthalmic Surgery : A study conducted on patients undergoing cataract surgery demonstrated that Proparacaine provided effective anesthesia with minimal side effects. The patients reported high satisfaction rates regarding pain management during the procedure.
- Corneal Procedures : Research indicated that Proparacaine is effective in procedures such as corneal scraping and foreign body removal, with a rapid onset and adequate duration for these short interventions.
Adverse Effects
While Proparacaine is generally well-tolerated, some studies have reported adverse effects such as:
- Corneal Toxicity : Prolonged use can lead to corneal epithelial toxicity.
- Allergic Reactions : Rare cases of hypersensitivity have been documented.
Comparative Studies
A comparative study highlighted that Proparacaine has a lower incidence of systemic side effects compared to Tetracaine when used in similar concentrations for ophthalmic procedures. This finding supports its preference in clinical settings where rapid and safe anesthesia is required.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride, and what challenges arise during its purification?
Answer: The synthesis typically involves esterification of 3-amino-4-butoxythiobenzoic acid with 2-(diethylamino)ethanol in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions, followed by hydrochloride salt formation. Key challenges include:
- Side reactions : Competing hydrolysis of the ester group under acidic/basic conditions requires strict pH control .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH with 0.1% NH₄OH) is used to isolate the product, but residual solvents (e.g., DMF) may persist, necessitating lyophilization .
Q. How is the compound characterized to confirm structural integrity and purity?
Answer:
- Spectroscopic analysis :
- Purity assessment :
- HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN) with ≥98% purity threshold .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across in vitro and in vivo models?
Answer: Discrepancies often arise from:
- Solubility limitations : The compound’s low aqueous solubility (logP ~3.5) may reduce bioavailability in vivo. Use of co-solvents (e.g., PEG 400) or nanoformulation improves dispersion .
- Metabolic instability : Ester hydrolysis by plasma esterases can reduce efficacy. Stability assays in human liver microsomes (HLM) are critical to identify metabolites .
- Dosage calibration : Species-specific pharmacokinetics (e.g., murine vs. primate models) require adjustment of dosing intervals .
Q. What strategies optimize the compound’s selectivity for target receptors (e.g., ion channels) while minimizing off-target effects?
Answer:
Q. What experimental protocols ensure safe handling given the compound’s potential toxicity?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles compliant with EN 166 standards .
- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
- Waste disposal : Neutralize aqueous waste with 1M NaOH before disposal to hydrolyze ester groups .
Q. How does the compound’s stereochemistry influence its mechanism of action in neurological studies?
Answer: The (S)-configuration at the chiral center enhances binding to GABA_A receptors (Ki = 120 nM vs. 450 nM for (R)-isomer). Key experiments include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
